molecular formula C10H13N5O3 B095514 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(Hydroxymethyl)oxolan-3-ol CAS No. 17318-21-7

5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(Hydroxymethyl)oxolan-3-ol

Katalognummer: B095514
CAS-Nummer: 17318-21-7
Molekulargewicht: 251.24 g/mol
InChI-Schlüssel: GQDCTRKQKKYCHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in anti-cancer research .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Properties

The compound exhibits significant anticancer activity, particularly as a RET (REarranged during Transfection) inhibitor. RET is known to play a critical role in certain types of lung cancers, and inhibitors targeting this pathway can be effective in treatment regimens. Research indicates that derivatives of 4-aminopyrazolo[3,4-d]pyrimidine, a component of this compound, have been shown to inhibit RET oncoprotein function, leading to reduced tumor growth in preclinical models .

Case Study: RET Inhibition
A study demonstrated that 4-aminopyrazolo[3,4-d]pyrimidine derivatives effectively inhibited RET activity in vitro, leading to apoptosis in cancer cell lines. This finding suggests that the hydroxymethyl oxolane group may enhance the bioavailability and efficacy of the parent compound .

Enzyme Inhibition

2.1 Protein Kinase Inhibitors

The compound has been identified as a potent inhibitor of several protein kinases, including BTK (Bruton’s tyrosine kinase) and CDK1/2 (cyclin-dependent kinases). These kinases are crucial for cell cycle regulation and signal transduction pathways involved in cancer progression and inflammation.

Data Table: Inhibition Profiles

Kinase Inhibition Type IC50 Value (µM)
BTKCompetitive0.5
CDK1Non-competitive0.8
SrcCompetitive0.6

This data illustrates the compound's potential as a therapeutic agent in conditions where these kinases are dysregulated, such as in various cancers and autoimmune diseases .

Neurological Applications

Research has suggested that the compound may also exhibit neuroprotective effects. The inhibition of specific kinases involved in neuroinflammation could lead to therapeutic strategies for neurodegenerative diseases.

Case Study: Neuroprotection
In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with derivatives of 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol resulted in reduced markers of inflammation and neuronal apoptosis . This suggests a potential application in treating conditions like Alzheimer’s disease.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies indicate that modifications to the oxolane structure can significantly enhance solubility and stability, which are vital for oral bioavailability.

Data Table: Pharmacokinetic Properties

Property Value
SolubilityHigh (in aqueous)
Half-life6 hours
Bioavailability>50%

These properties underscore the potential for this compound to be developed into a viable oral medication .

Biochemische Analyse

Biochemical Properties

In biochemical reactions, 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol has been found to interact with various enzymes and proteins. More specifically, it inhibits CDKs, especially CDK12 and/or CDK13, and is selective for CDK12 and/or CDK13 as compared to CDK7 .

Cellular Effects

The effects of this compound on cells are profound. It has been found to inhibit CDKs, which play a crucial role in cell cycle regulation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits CDKs, particularly CDK12 and/or CDK13 . This inhibition disrupts the normal function of these kinases, leading to changes in gene expression and cellular function.

Metabolic Pathways

It is known to inhibit CDKs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the amino position .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core and the oxolan-3-ol moiety. This structure confers distinct biological activities, particularly its ability to selectively inhibit CDK12 and CDK13 and degrade Cyclin K .

Biologische Aktivität

5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its structural similarity to purine derivatives and its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a fused pyrazolo-pyrimidine ring system, which is known for its pharmacological properties. The presence of the hydroxymethyl group on the oxolane ring enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit RNA glycosidase activity, which is crucial in the context of certain bacterial infections. For instance, 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP), a related compound, has been identified as a potent inhibitor of Shiga toxin 1 (Stx1), which can lead to renal injury and hemolytic uremic syndrome .
  • Anticancer Properties : Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Recent studies have demonstrated that derivatives can significantly inhibit the growth of cancer cell lines such as MCF-7 and HCT-116 with IC50 values ranging from 45 to 99 nM .

Case Study 1: Inhibition of Stx1

A study demonstrated that 4-APP effectively inhibits Stx1 by binding more tightly to the Stx1-ribosome complex than to the free enzyme. This uncompetitive inhibition suggests that similar compounds could be developed for therapeutic strategies against infections caused by enterohemorrhagic E. coli .

Case Study 2: Anticancer Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives revealed their potential as selective CDK inhibitors. A series of compounds were synthesized and tested against various cancer cell lines, showing promising cytotoxic effects. The most active compounds exhibited IC50 values significantly lower than those of standard treatments like sorafenib .

Data Tables

Biological Activity Compound Target IC50 (nM) Reference
Inhibition of Stx14-APPStx1-
Anticancer ActivityVariousCDK245 - 99

Eigenschaften

IUPAC Name

5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDCTRKQKKYCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938334
Record name 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17318-21-7
Record name MLS002693673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.